molecular formula C14H17F2NO2S B2499828 7-Benzyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione CAS No. 1690364-36-3

7-Benzyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione

Cat. No.: B2499828
CAS No.: 1690364-36-3
M. Wt: 301.35
InChI Key: ZJKVVVXDFHTPLT-UHFFFAOYSA-N
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Description

7-Benzyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a benzyl group, two fluorine atoms, and a sulfur atom within its bicyclic framework. It is primarily used in pharmaceutical research and development due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This is typically achieved through a cyclization reaction involving a suitable diene and a dienophile under high-temperature conditions.

    Introduction of the benzyl group: This step involves the alkylation of the bicyclic core using benzyl halides in the presence of a strong base.

    Oxidation: The final step involves the oxidation of the sulfur atom to form the sulfone group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be further oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the fluorine atoms or to convert the sulfone group back to a thioether.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Benzyl halides, alkyl halides, aryl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioethers, de-fluorinated products.

    Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

7-Benzyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique properties due to its fluorinated structure.

Mechanism of Action

The mechanism of action of 7-Benzyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, while the bicyclic structure provides rigidity, allowing for precise interactions with biological targets. The sulfur atom can participate in redox reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    7-Benzyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride: A hydrochloride salt form with similar properties but different solubility and stability.

    9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione: Lacks the benzyl group, resulting in different biological activities and chemical reactivity.

Uniqueness

This compound is unique due to its specific combination of a benzyl group, fluorine atoms, and a sulfur atom within a bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

7-benzyl-9,9-difluoro-3λ6-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO2S/c15-14(16)12-7-17(6-11-4-2-1-3-5-11)8-13(14)10-20(18,19)9-12/h1-5,12-13H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKVVVXDFHTPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CS(=O)(=O)CC(C2(F)F)CN1CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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